3-(o-Isocyanatobenzyl)-p-tolyl isocyanate
Description
Significance of Diisocyanates in Polymer Science and Organic Synthesis
Diisocyanates are indispensable in the creation of polyurethanes, a family of polymers with a broad spectrum of properties ranging from flexible and rigid foams to durable elastomers, coatings, adhesives, and sealants. patsnap.comamericanchemistry.com The properties of the resulting polyurethane are dictated by the structure of the diisocyanate and the polyol used in the polymerization reaction. mdpi.com Aromatic diisocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are workhorses of the polyurethane industry, primarily used in the production of foams for furniture, insulation, and automotive applications. americanchemistry.comresearchgate.net Aliphatic diisocyanates, on the other hand, are often employed in high-performance coatings and elastomers where light stability and weather resistance are crucial. americanchemistry.comdoxuchem.com The isocyanate group's ability to react with a variety of nucleophiles also makes diisocyanates valuable reagents in organic synthesis for the creation of complex molecules. chemscene.com
Academic Landscape of Aromatic Diisocyanate Research
The academic community continues to explore the nuances of aromatic diisocyanate chemistry. Research often focuses on several key areas:
Structure-Property Relationships: Scientists are constantly investigating how the isomeric structure and electronic properties of aromatic diisocyanates influence the final properties of polyurethanes. This includes aspects like thermal stability, mechanical strength, and degradation characteristics.
Reaction Kinetics and Catalysis: Understanding and controlling the reaction rates of different isocyanate groups is crucial for process optimization and for achieving desired polymer microstructures. The development of novel catalysts plays a significant role in this area. researchgate.net
Novel Monomer Synthesis: The synthesis of new aromatic diisocyanates with unique architectures is a continuous pursuit. The goal is often to introduce specific functionalities or to create polymers with enhanced performance characteristics.
Sustainable and Bio-based Polyurethanes: A significant trend in current research is the development of polyurethanes derived from renewable resources. This involves synthesizing bio-based diisocyanates or using polyols derived from natural oils. mdpi.com
Positioning of 3-(o-Isocyanatobenzyl)-p-tolyl Isocyanate within Advanced Chemical Research
Within this dynamic research landscape, this compound emerges as a compound of significant interest for advanced chemical research. As an asymmetrical aromatic diisocyanate, it presents a unique set of characteristics that distinguish it from the more common, symmetrical diisocyanates like MDI and TDI. The differential reactivity of its two isocyanate groups, influenced by their distinct electronic and steric environments, opens up possibilities for creating highly ordered or segmented polymers.
This specific arrangement of isocyanate groups on the molecule allows for a finer control over the polymerization process. Researchers can potentially achieve step-wise polymerizations, leading to polyurethanes with precisely defined block copolymer structures. Such materials are highly sought after for applications requiring specific nanostructures and tailored mechanical or thermal properties. The study of this compound, therefore, aligns with the cutting edge of polymer chemistry, where the focus is on designing complex macromolecular architectures to meet the demands of advanced technologies.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₂N₂O₂ |
| Molecular Weight | 264.28 g/mol epa.gov |
| CAS Number | 94166-36-6 epa.gov |
| Appearance | Not explicitly stated in the provided search results. |
| Density | 1.11 g/cm³ chemsrc.com |
| Boiling Point | 400.8 °C at 760 mmHg chemsrc.com |
| Melting Point | Not available chemsrc.com |
Synthesis and Manufacturing
The commercial production of isocyanates, including specialty diisocyanates like this compound, most commonly involves the phosgenation of the corresponding primary amines. epa.gov This process, while efficient, utilizes the highly toxic chemical phosgene (B1210022) (COCl₂), necessitating stringent safety protocols. epa.gov The general reaction scheme involves reacting the diamine precursor with phosgene in an inert solvent. epa.gov
While a specific, detailed synthesis for this compound was not found in the search results, the synthesis of a related compound, p-tolyl isocyanate, can be achieved by reacting p-tolyl methyl urethane (B1682113) with a borane (B79455) compound and triethylamine. prepchem.com This suggests that alternative, non-phosgene routes for isocyanate synthesis are an area of active research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
94166-35-5 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-isocyanato-2-[(2-isocyanatophenyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-6-7-15(17-10-19)9-14(12)8-13-4-2-3-5-16(13)18-11-20/h2-7,9H,8H2,1H3 |
InChI Key |
UAWLZSHOYIKAEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)CC2=CC=CC=C2N=C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 O Isocyanatobenzyl P Tolyl Isocyanate
Phosgene-Based Synthesis Routes
The traditional and most established method for producing isocyanates involves the use of phosgene (B1210022) (COCl₂) or its derivatives. This method is characterized by its high efficiency and yield but is also associated with the significant hazards of handling highly toxic phosgene gas.
Reaction of Primary Amines with Phosgene and Derivatives
The fundamental reaction in this route is the phosgenation of the corresponding primary diamine, 3-(o-aminobenzyl)-p-toluidine. The process typically occurs in a two-step sequence. Initially, the diamine reacts with phosgene at low temperatures (0–20 °C) in an inert solvent to form an unstable intermediate, a dicarbamoyl chloride. This intermediate is then subjected to thermal decomposition at elevated temperatures (100–200 °C) with the elimination of hydrogen chloride (HCl) to yield the final diisocyanate product, 3-(o-isocyanatobenzyl)-p-tolyl isocyanate. google.com
A laboratory-scale alternative to using gaseous phosgene is the application of triphosgene (B27547), a solid and safer-to-handle phosgene equivalent. orgsyn.org In a typical procedure, the diamine is dissolved in a suitable solvent, and triphosgene is added, often in the presence of a base to neutralize the HCl byproduct. orgsyn.org
Role of Catalysts and Solvent Systems in Phosgenation
The choice of solvent is critical for the success of the phosgenation reaction. The solvent must be inert to phosgene and the reactants, and it should effectively dissolve the starting diamine and the resulting diisocyanate. Common solvents used in industrial processes include chlorinated aromatic hydrocarbons like monochlorobenzene or o-dichlorobenzene. google.com
While the reaction between a primary amine and phosgene is generally rapid, catalysts can be employed to enhance the reaction rate and selectivity, particularly in industrial settings. However, for many standard phosgenation reactions, the inherent reactivity of the amine with phosgene is sufficient, and the primary focus is on controlling reaction conditions to minimize side reactions, such as the formation of ureas and other impurities.
Process Optimization for Industrial Scale Synthesis
For the large-scale production of diisocyanates like this compound, process optimization is crucial for ensuring safety, efficiency, and product quality. This involves careful control of reaction parameters such as temperature, pressure, and reactant stoichiometry. The continuous removal of the HCl byproduct is also a key consideration to drive the reaction to completion and prevent reversible reactions. Industrial processes often employ a continuous flow reactor system where a solution of the diamine and a solution of phosgene are mixed and reacted under precisely controlled conditions. google.com The subsequent purification of the crude diisocyanate is typically achieved through distillation under reduced pressure to remove the solvent and any high-boiling impurities.
Non-Phosgene Synthesis Approaches
Growing concerns over the toxicity of phosgene have driven the development of alternative, non-phosgene synthetic routes to isocyanates. These methods offer potentially safer and more environmentally benign processes.
Reductive Carbonylation Pathways
Reductive carbonylation offers a phosgene-free route to isocyanates starting from the corresponding dinitro compound, 1-methyl-2-(2-nitrobenzyl)benzene. In this process, the dinitro compound is reacted with carbon monoxide (CO) in the presence of a catalyst. This reaction achieves both the reduction of the nitro groups and the carbonylation to form the isocyanate functionalities in a single step.
Catalyst systems for reductive carbonylation are typically based on noble metals such as palladium or rhodium. The reaction conditions usually involve high pressures of CO and elevated temperatures. The selection of the catalyst and reaction parameters is critical to achieve high yields and selectivity towards the desired diisocyanate, minimizing the formation of byproducts like carbamates and ureas. nih.govionike.com
| Catalyst System | Pressure (CO) | Temperature (°C) | Yield (%) | Reference |
| Palladium-based | High | High | Varies | nih.gov |
| Rhodium-based | High | High | Varies | ionike.com |
| This table presents generalized data for reductive carbonylation of nitro-aromatics as specific data for this compound is not readily available. |
Urea-Based Synthesis Routes and Byproduct Management
Another significant non-phosgene approach involves the synthesis of isocyanates from ureas. In this method, the diamine, 3-(o-aminobenzyl)-p-toluidine, is first reacted with urea (B33335) or a urea derivative to form a diurea. This diurea is then thermally decomposed in the presence of a catalyst to yield the target diisocyanate and ammonia (B1221849) as a byproduct. researchgate.net
Effective management of the ammonia byproduct is a key aspect of this route. The ammonia can be recycled and used in the synthesis of urea, creating a closed-loop process. The thermal decomposition of the diurea requires specific catalysts to proceed efficiently and at lower temperatures. Various metal salts and complexes have been investigated for this purpose. The primary advantage of this route is the avoidance of highly toxic reagents like phosgene and the potential for a more sustainable process through byproduct recycling. researchgate.net
| Reactants | Intermediate | Catalyst for Decomposition | Byproduct | Reference |
| 3-(o-aminobenzyl)-p-toluidine, Urea | Diurea | Metal salts/complexes | Ammonia | researchgate.net |
| This table illustrates the general principle of the urea-based route. |
Dimethyl Carbonate Methods for Isocyanate Formation
The dimethyl carbonate (DMC) method is a prominent non-phosgene route that offers a greener and safer alternative for isocyanate synthesis. researchgate.net This process is characterized by its high atom economy and the absence of toxic reagents and corrosive byproducts like hydrogen chloride. nih.govresearchgate.net The synthesis is typically a two-step process:
Methoxycarbonylation: The corresponding diamine, in this case, 3-(o-aminobenzyl)-p-toluidine, is reacted with dimethyl carbonate to produce the intermediate dicarbamate. This reaction is generally catalyzed.
Thermal Decomposition: The resulting dicarbamate is then thermally decomposed to yield the target diisocyanate, this compound, and methanol (B129727). The methanol byproduct can be recycled to produce more DMC, enhancing the sustainability of the process. acs.org
The reaction of toluene (B28343) diamine (TDA), an analogue for the precursor of the title compound, with DMC is known to produce the diurethane of toluene diisocyanate (TDI). ebrary.net Subsequent heating of this diurethane yields TDI and methanol, with reported yields of TDI reaching 90% based on the starting diamine. ebrary.net
This method eliminates the involvement of chlorine, which simplifies the separation and purification steps and improves the quality of the final product. nih.gov
Catalytic Advances in Non-Phosgene Routes
Catalysis is central to the efficiency and viability of non-phosgene isocyanate synthesis. Research has focused on developing catalysts that can promote the key transformations—carbamate (B1207046) formation and decomposition—under favorable conditions. nih.gov
For the DMC route, Lewis acid catalysts have been explored. Studies on the synthesis of toluene dicarbamate (TDC), the precursor to TDI, from 2,4-toluene diamine (TDA) and DMC have shown the effectiveness of various catalysts.
| Catalyst | Temperature (°C) | Time (h) | Yield of TDC (%) |
| Zinc Acetate | 170 | 3 | 89.6 |
| Zinc Stearate | 170 | 5 | 95.5 |
| This table presents data on catalyst performance in the synthesis of Toluene Dicarbamate (TDC), an analogue intermediate, from 2,4-Toluene Diamine (TDA) and Dimethyl Carbonate (DMC). researchgate.net |
Other non-phosgene methods also rely heavily on catalytic systems:
Reductive Carbonylation: This route involves reacting aromatic nitro compounds with carbon monoxide. nwo.nl Palladium-based homogeneous catalysts have been studied for this transformation, but challenges remain in catalyst separation and cost-effectiveness. nwo.nlebrary.net
Oxidative Carbonylation: Amines can be converted to isocyanates through oxidative carbonylation, which requires an oxidant, often molecular oxygen. acs.org This method can be hazardous due to the use of explosive mixtures of CO and O2. acs.org
Heterogeneous Catalysis: To overcome separation issues, heterogeneous catalysts have been developed. A nickel-promoted magnetic iron oxide catalyst has shown high efficacy in synthesizing N-substituted carbamates, which are isocyanate precursors. ionike.com This catalyst can be easily recovered using an external magnetic field, allowing for multiple reuse cycles without significant loss of activity. ionike.com
The primary goal in catalyst development is to optimize reaction conditions such as temperature, pressure, and time to maximize the conversion of raw materials and the yield of the desired isocyanate product. nih.gov
Precursor Chemistry and Functional Group Interconversions
The synthesis of a complex molecule like this compound is critically dependent on the efficient preparation of its precursors and the interconversion of key functional groups.
Synthesis of 3-(o-Aminobenzyl)-p-toluidine Precursors
The direct precursor to this compound is the corresponding diamine, 3-(o-aminobenzyl)-p-toluidine. The synthesis of this specific precursor involves the formation of a methylene (B1212753) bridge between an aniline (B41778) and a toluidine ring. While direct synthesis for this exact molecule is not detailed in the provided results, the synthesis of related substituted toluidines is well-established. For instance, 3-bromo-4-aminotoluene can be prepared via the bromination of p-acetotoluide, followed by hydrolysis. orgsyn.org This demonstrates a standard method for introducing substituents onto the toluidine core, a key step in building more complex precursors.
The general steps for such a synthesis would involve:
Protection of the amino group of p-toluidine, often by acetylation to form p-acetotoluide. orgsyn.org
Introduction of a reactive group (e.g., a halogen) at the desired position on the aromatic ring.
A coupling reaction, such as a Friedel-Crafts type alkylation or a related condensation, with an appropriate ortho-substituted aniline derivative.
Deprotection of the amino group and reduction of any nitro groups to form the final diamine.
Curtius Rearrangement in Isocyanate Synthesis
The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into isocyanates. nih.govresearchgate.net Discovered by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org
The general mechanism is believed to be a concerted process where the R-group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen, thus avoiding the formation of a discrete nitrene intermediate. researchgate.netwikipedia.org
R-C(=O)N₃ → R-N=C=O + N₂
This method is highly valuable in organic synthesis because the acyl azide can be prepared from a carboxylic acid or its derivatives, such as an acyl chloride. nih.govorganic-chemistry.org The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. wikipedia.org
| Nucleophile | Resulting Product |
| Water (H₂O) | Primary Amine (via an unstable carbamic acid) |
| Alcohol (R'-OH) | Carbamate |
| Amine (R'-NH₂) | Urea |
| This table shows the versatile reaction products obtainable from an isocyanate intermediate generated via the Curtius Rearrangement. nih.govwikipedia.orgcommonorganicchemistry.com |
For the synthesis of this compound, the corresponding dicarboxylic acid would be converted into a diacyl azide, which would then undergo a double Curtius rearrangement. However, the potential explosion hazards associated with handling and heating azides make this route less practical for large-scale industrial applications. ebrary.net
Preparation of Isocyanatobenzoyl Chlorides as Intermediates
Isocyanatobenzoyl chlorides are valuable bifunctional intermediates in the synthesis of more complex isocyanates. google.com A known method for their preparation involves the reaction of isatoic anhydride (B1165640) with phosgene at elevated temperatures (100-200 °C) in the presence of a catalyst, such as dimethylformamide (DMF). google.com The reaction yields the o-isocyanatobenzoyl chloride, which can be isolated and purified by distillation. google.com
These intermediates can then be used to build larger molecules. For example, they can react with alkanolamines to produce aminoalkyl N-(aminoalkoxycarbonyl)-anthranilates, which can subsequently be phosgenated to yield diisocyanates suitable for polyurethane production. google.com
An alternative, non-phosgene-based synthesis of a related intermediate, 2-chlorocarbonyl-phenylisocyanate, involves reacting a 2-formylaminobenzoic acid ester with sulphuryl chloride in thionyl chloride. google.com
Green Chemistry Perspectives in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals, including isocyanates. rsc.orgorclever.com The primary driver for this shift in isocyanate production is the desire to move away from the traditional phosgene process. acs.org
Phosgene is an extremely toxic gas that poses severe health risks and environmental hazards. nwo.nl Its use also leads to the formation of corrosive hydrogen chloride as a byproduct, which requires specialized and costly equipment. nih.gov The development of non-phosgene routes is therefore a major goal in creating a more sustainable chemical industry. rsc.org
Key green chemistry aspects in isocyanate synthesis include:
Phosgene-Free Routes: Methods utilizing dimethyl carbonate (DMC) or the catalytic carbonylation of nitro or amino compounds are inherently safer and more environmentally benign. nih.govresearchgate.netresearchgate.net
Atom Economy: The DMC method is noted for its high atom economy, as the main byproduct, methanol, can be captured and recycled to regenerate the DMC starting material. acs.org
Benign Byproducts: Non-phosgene routes avoid the production of corrosive HCl, simplifying processes and reducing waste. nih.gov
Use of Sustainable Feedstocks: Advanced research is exploring the use of carbon dioxide (CO₂), a greenhouse gas, as a C1 building block for the synthesis of isocyanate precursors. nih.govresearchgate.net This approach aims to reduce reliance on fossil fuels and contribute to carbon capture and utilization (CCU) strategies. researchgate.net
By embracing these greener synthetic strategies, the production of complex molecules like this compound can be aligned with modern standards of safety and environmental responsibility. rsc.orgnih.gov
Exploitation of Renewable Feedstocks for Diisocyanate Production
The shift away from petrochemical dependence has led to significant exploration of biomass as a viable alternative for chemical production. prepchem.com Bio-based isocyanates are derived from renewable sources like vegetable oils, sugars, lignin, and algae, offering a reduced carbon footprint. nih.govorgsyn.org These natural feedstocks provide a rich platform of molecular structures that can be chemically transformed into valuable monomers like diisocyanates.
Research Findings:
The development of bio-based diisocyanates often involves converting naturally occurring molecules into suitable precursors for isocyanate functionality. Lignin, a complex polymer abundant in wood and agricultural waste, is a key source of aromatic compounds that can serve as building blocks. nih.gov For instance, researchers have successfully synthesized aromatic diisocyanates from vanillin (B372448) and vanillic acid, which are derivable from lignin. nih.gov Another approach utilizes cardanol, obtained from cashew nutshell liquid (a food industry byproduct), to create diisocyanates with structures analogous to petrochemically-derived methylene diphenyl diisocyanate (MDI). epa.gov
Fatty acids from vegetable and algae oils represent another major feedstock category. prepchem.com These are typically aliphatic and can be converted into diisocyanates through multi-step processes, often involving the Curtius rearrangement of acyl azide intermediates. rsc.orggoogle.com While these aliphatic isocyanates have different reactivity profiles compared to aromatic ones, they are crucial for producing a wide range of flexible polyurethanes. prepchem.com
The general strategy involves a few key stages:
Isolation and Modification: A target molecule is extracted from a biomass source (e.g., lignin, vegetable oil).
Functional Group Transformation: The molecule undergoes chemical reactions to introduce amine functionalities.
Isocyanate Formation: The resulting diamine is converted into a diisocyanate, increasingly via phosgene-free methods. google.com
The table below summarizes various renewable feedstocks and the types of isocyanate structures that have been synthesized from them, illustrating the potential precursors for complex aromatic diisocyanates.
| Renewable Feedstock | Precursor Molecule(s) | Resulting Isocyanate Type | Key Reference(s) |
| Lignin | Vanillin, Vanillic Acid, Guaiacol (B22219) | Aromatic | nih.govgoogle.com |
| Cashew Nut Shell Liquid | Cardanol | Aromatic | epa.govrsc.org |
| Vegetable/Algae Oils | Fatty Acids, Dimer Acids | Aliphatic | prepchem.comgoogle.com |
| Carbohydrates (Sugars) | Furan derivatives | Heterocyclic/Aromatic | rsc.org |
| Turpentine | Terpene derivatives | Aliphatic/Cycloaliphatic | rsc.org |
Solvent-Free and Mechanochemical Synthesis Strategies
Green chemistry principles emphasize the reduction or elimination of hazardous solvents, which account for a significant portion of waste in chemical processes. rsc.org Solvent-free synthesis and mechanochemistry represent advanced methodologies that align with these goals. Mechanochemistry, in particular, involves inducing reactions in the solid state by grinding, milling, or shearing, thereby avoiding the need for bulk solvents. rsc.orguniversiteitleiden.nl
Research Findings:
Mechanochemical synthesis has been shown to be a viable and highly efficient method for various chemical transformations. universiteitleiden.nl The energy input via mechanical force can activate reactants, leading to high yields in shorter reaction times and at ambient temperatures, which reduces energy consumption. rsc.org This technique has been successfully applied to produce a range of compounds, including aromatic sulfonamides and isocyanides. nih.govrsc.org
In the context of isocyanate-related synthesis, a notable development is the mechanochemical route to produce bisguaiacol F diamine (BGA) from its precursor, bisguaiacol F (BGF), which is derived from lignocellulosic raw materials. google.com This diamine is a direct precursor to a bio-based diisocyanate. The process involved a solvent-free Williamson-type alkylation, demonstrating the potential of mechanochemistry to improve the sustainability of precursor synthesis. google.com
While direct mechanochemical synthesis of diisocyanates from their corresponding diamines is a less explored area, the principles are promising. A potential solvent-free route for the final isocyanate formation step is the thermal decomposition of carbamates, which can be performed without a solvent, yielding the isocyanate and an alcohol that can be recycled. google.com Another phosgene-free method that can be adapted to solvent-minimal conditions involves the use of di-tert-butyl dicarbonate (B1257347) (Boc2O) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to convert amines to isocyanates at room temperature. rsc.orggoogle.com
The table below outlines key features of these sustainable synthesis strategies as they could apply to the production of diisocyanates.
| Synthesis Strategy | Principle | Potential Advantages | Relevant Research Context |
| Mechanochemistry | Use of mechanical force (e.g., ball milling, extrusion) to drive reactions between solid reactants. universiteitleiden.nl | Reduced or no solvent use, lower energy consumption, faster reaction times, potential for new reaction pathways. rsc.org | Synthesis of diamine precursors for bio-based diisocyanates; synthesis of related nitrogen-containing compounds. rsc.orggoogle.com |
| Solvent-Free Thermal Decomposition | Heating a solid precursor, such as a dicarbamate, to induce cleavage into a diisocyanate and an alcohol. google.com | Avoids solvents, allows for recycling of the alcohol byproduct, can be a continuous process. google.com | Established method for producing various aromatic isocyanates from their carbamate derivatives. google.com |
| Phosgene-Free Catalytic Conversion | Using safer reagents like di-tert-butyl dicarbonate (Boc2O) to convert diamines to diisocyanates under mild conditions. rsc.org | Avoids highly toxic phosgene, operates at or near room temperature, can be performed with minimal solvent. rsc.orggoogle.com | Synthesis of bio-based aromatic diisocyanates from lignin-derived diamines. google.com |
Reaction Pathways and Mechanisms of 3 O Isocyanatobenzyl P Tolyl Isocyanate
Nucleophilic Addition Reactions
The most characteristic reactions of isocyanates involve the nucleophilic addition to the carbon-nitrogen double bond. wikipedia.org This class of reactions is fundamental to the industrial application of diisocyanates in the formation of polymers such as polyurethanes and polyureas.
The reaction of 3-(o-isocyanatobenzyl)-p-tolyl isocyanate with alcohols leads to the formation of carbamates, more commonly known as urethanes. This reaction is the basis for the production of polyurethanes when diols or polyols are used. wikipedia.org The mechanism involves the attack of the lone pair of electrons from the oxygen atom of the alcohol's hydroxyl group on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the stable urethane (B1682113) linkage. prepchem.com
The reaction can be represented as follows:
Step 1: Reaction with a mono-alcohol R-OH + OCN-Ar-NCO → R-O-C(=O)NH-Ar-NCO (a monoadduct)
Step 2: Further reaction to form a di-urethane R-O-C(=O)NH-Ar-NCO + R'-OH → R-O-C(=O)NH-Ar-NHC(=O)O-R'
The reaction rate is influenced by several factors, including the structure of the alcohol (primary alcohols are generally more reactive than secondary alcohols), the solvent, and the presence of catalysts. kuleuven.be Theoretical studies suggest that the reaction may proceed through a multimolecular mechanism where additional alcohol molecules facilitate the proton transfer, lowering the activation energy. nih.gov
Table 1: Factors Influencing Carbamate (B1207046) Formation
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Alcohol Structure | Primary > Secondary > Tertiary | Steric hindrance around the hydroxyl group. kuleuven.be |
| Catalyst | Tertiary amines, organotin compounds | Increase the nucleophilicity of the alcohol or activate the isocyanate group. cdnsciencepub.com |
| Solvent Polarity | Rate generally increases with polarity | Stabilization of the charged transition state. nih.gov |
| Electron-withdrawing groups on the isocyanate | Increase rate | Enhance the electrophilicity of the isocyanate carbon. researchgate.net |
The reaction of this compound with primary or secondary amines yields substituted ureas. This reaction is typically much faster than the corresponding reaction with alcohols due to the greater nucleophilicity of the amine nitrogen compared to the alcohol oxygen. umn.edu When a diamine is used, this reaction forms the basis for polyurea polymers. wikipedia.org
The general mechanism is analogous to carbamate formation, involving the nucleophilic attack of the amine on the isocyanate carbon, followed by proton transfer. libretexts.org
R₂NH + R'NCO → R₂NC(=O)N(H)R' wikipedia.org
Given the two isocyanate groups in this compound, the reaction with an amine can proceed in a stepwise manner to form a di-urea product. The relative reactivity of the two isocyanate groups will depend on the electronic and steric environment of each. Studies on other aromatic diisocyanates have shown that the nature and position of substituents on the aromatic ring can significantly affect the reaction rate. researchgate.net
Table 2: Relative Reactivity of Nucleophiles with Isocyanates
| Nucleophile | General Reactivity | Product |
|---|---|---|
| Aliphatic Amines | Very High | Urea (B33335) |
| Aromatic Amines | High | Urea |
| Primary Alcohols | Moderate | Carbamate (Urethane) |
| Water | Low | Unstable carbamic acid, decomposes to amine and CO₂ |
| Thiols | Low | Thiocarbamate |
In the presence of certain catalysts, such as tertiary amines or carboxylate anions, isocyanates can undergo self-polymerization, most notably cyclotrimerization to form highly stable, six-membered isocyanurate rings. nih.govacs.org For a diisocyanate like this compound, this process can lead to the formation of cross-linked polymer networks, known as polyisocyanurate (PIR) resins, which are valued for their thermal stability. umich.edu
The generally accepted mechanism for anionic cyclotrimerization involves the initial nucleophilic attack of a catalyst on an isocyanate group. acs.org This forms an anionic intermediate that then sequentially adds two more isocyanate molecules. The resulting trimeric anion then cyclizes to form the isocyanurate ring and regenerates the catalyst. nih.gov
This process can be a competing reaction during polyurethane formation, especially at higher temperatures or with specific catalysts that favor trimerization over the isocyanate-alcohol reaction. umich.edu
Electrophilic Substitution Reactions Involving Isocyanate Groups
The aromatic rings of this compound can undergo electrophilic aromatic substitution, such as nitration, halogenation, or sulfonation. The outcome of these reactions is directed by the substituents already present on the rings. libretexts.org
The isocyanate group (-N=C=O) is a deactivating group and a meta-director. This is due to its strong electron-withdrawing nature through both inductive and resonance effects, which destabilizes the positively charged intermediate (arenium ion) formed during the substitution, particularly at the ortho and para positions. masterorganicchemistry.com
In the case of this compound, the molecule has two aromatic rings with different substituents:
The tolyl ring: Contains a methyl group (-CH₃) and an isocyanate group (-NCO). The methyl group is an activating, ortho/para-director, while the isocyanate is a deactivating, meta-director. Their directing effects are antagonistic.
The benzyl (B1604629) ring: Contains an isocyanate group (-NCO) and the tolyl-methylene substituent. The benzyl group is weakly activating and an ortho/para-director.
Mechanistic Investigations of Isocyanate Reactivity
Understanding the mechanisms of isocyanate reactions is crucial for controlling polymerization processes and designing new materials. This is often achieved through kinetic studies.
Kinetic studies of isocyanate reactions typically monitor the disappearance of the characteristic N=C=O stretching band in the infrared (IR) spectrum (around 2250-2275 cm⁻¹) over time. researchgate.net The rate of reaction is influenced by several parameters, including the concentrations of reactants, temperature, solvent, and the presence and type of catalyst. vedantu.com
For the reaction with alcohols, it has been observed that the reaction order can be complex. While often appearing as first-order in both isocyanate and alcohol, detailed studies have shown that the mechanism can be more intricate, with alcohol molecules themselves acting as catalysts through the formation of hydrogen-bonded aggregates. nih.govnih.gov
The reaction with amines is generally much faster, and for aliphatic amines, can be difficult to measure with conventional techniques, sometimes requiring flow systems for kinetic analysis. umn.edu The reactivity of aromatic amines is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net
For this compound, a key area of interest for kinetic studies would be the differential reactivity of the two isocyanate groups. The isocyanate on the tolyl ring is ortho to a methyl group, which may introduce steric hindrance and electronic effects that differentiate its reactivity from the isocyanate on the benzyl portion of the molecule.
Table 3: General Kinetic Parameters for Isocyanate Reactions
| Reaction Type | Typical Reaction Order | Activation Energy (Ea) Range | Key Influencing Factors |
|---|---|---|---|
| Isocyanate-Alcohol (uncatalyzed) | Complex, often approximated as 2nd order overall | 17-54 kJ/mol nih.gov | Alcohol self-association, solvent polarity. kuleuven.benih.gov |
| Isocyanate-Alcohol (catalyzed) | Dependent on catalyst mechanism | Lower than uncatalyzed | Catalyst type and concentration. cdnsciencepub.com |
| Isocyanate-Amine (uncatalyzed) | Typically 2nd order overall | Generally lower than alcohol reaction | Amine basicity and nucleophilicity. umn.edu |
| Isocyanate Trimerization | Dependent on catalyst and mechanism | Varies widely with catalyst | Catalyst nucleophilicity, temperature. acs.org |
Role of Catalysts in Reaction Kinetics
The reactions of isocyanates are often accelerated through catalysis. While specific studies on this compound are not prevalent, the catalytic mechanisms for related isocyanates are well-documented and can be applied. Catalysts for isocyanate reactions are broadly categorized into Lewis bases and metal-containing compounds.
Common catalysts for polyurethane formation include tertiary amines and organometallic compounds, such as dibutyltin (B87310) dilaurate. ca.gov For the cyclotrimerization of isocyanates to form isocyanurates, which enhances thermal stability in polyurethane materials, a range of catalysts including Lewis bases like 1,2-dimethylimidazole (B154445) and alkoxyallenes have been shown to be effective for aromatic isocyanates. diisocyanates.org Metal-based catalysts, such as ferric acetylacetonate, have also been demonstrated to catalyze the reaction between p-tolyl isocyanate and alcohols. inchem.org The choice of catalyst can significantly influence the reaction pathway, favoring either urethane formation or cyclotrimerization. rsc.org For instance, certain base catalysts promote the formation of isocyanurates as the primary product. rsc.org
Table 1: Common Catalyst Types for Isocyanate Reactions
| Catalyst Class | Examples | Typical Reaction Promoted |
|---|---|---|
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Urethane Formation |
| Organometallic Compounds | Dibutyltin dilaurate (DBTDL) | Urethane Formation |
| Lewis Bases | 1,2-Dimethylimidazole, Alkoxyallenes | Cyclotrimerization |
Influence of Steric and Electronic Factors on Reaction Rates
The reactivity of the two isocyanate groups in this compound is not identical due to differing steric and electronic environments.
Electronic Effects: The isocyanate group's reactivity is enhanced by electron-withdrawing substituents on the aromatic ring and diminished by electron-donating groups. rsc.org In the case of this compound, the p-tolyl group has a methyl substituent, which is weakly electron-donating, thus slightly reducing the reactivity of the para-isocyanate group compared to an unsubstituted phenyl isocyanate.
Steric Hindrance: The isocyanate group at the ortho position to the benzyl bridge is subject to significant steric hindrance. This is analogous to the differing reactivities of the isocyanate groups in 2,4'-Methylene Diphenyl Diisocyanate (MDI), where the isocyanate group in the 4-position is approximately four times more reactive than the sterically hindered group at the 2-position. wikipedia.org Consequently, the para-isocyanate group on the tolyl ring is expected to be more reactive than the ortho-isocyanate group on the benzyl-substituted ring.
The combination of these factors leads to a difference in reaction rates between the two isocyanate functionalities within the same molecule.
Table 2: Predicted Relative Reactivity of Isocyanate Groups
| Isocyanate Group Position | Substituent Effects | Predicted Relative Reactivity |
|---|---|---|
| para- to methyl group | Weak electron-donating (deactivating), less steric hindrance | Higher |
Hydrolysis and Degradation Pathways
The environmental fate of isocyanates is largely governed by their reaction with water.
Reaction with Water and Byproduct Formation
Isocyanates react readily with water in a multi-step process. The initial hydrolysis of an isocyanate group forms an unstable carbamic acid, which then decomposes to a primary amine and carbon dioxide. wikipedia.org This newly formed amine is highly reactive towards remaining isocyanate groups, leading to a rapid subsequent reaction that forms a stable, insoluble polyurea. inchem.orgresearchgate.net The reaction of the amine with the isocyanate is significantly faster than the initial hydrolysis. inchem.org
For this compound, this process would lead to the formation of a complex polyurea polymer. Due to the high reactivity, the lifetime of the original diisocyanate molecule in an aqueous environment is transient. inchem.org The primary byproduct of this reaction, aside from the polymer, is carbon dioxide. wikipedia.org
Environmental Fate Relevant Reaction Pathways
When released into the environment, particularly in soil or water, this compound is expected to have a short existence. inchem.org By analogy with MDI, it will rapidly react with water to form predominantly inert and insoluble polyureas. diisocyanates.orginchem.org These polyureas are considered to be of low environmental mobility and are not expected to be biodegradable.
In the atmosphere, vapor-phase diisocyanates like MDI are degraded by reaction with hydroxyl radicals, with an estimated half-life of about one day. nih.gov Particulate-phase diisocyanates are removed by wet and dry deposition. ca.gov The reaction with atmospheric water vapor is not considered a significant degradation pathway for MDI and, by extension, for structurally similar compounds. ca.govnih.gov Any diisocyanate that deposits into an aqueous environment will undergo the hydrolysis described above. Studies on polymeric MDI in artificial ponds have shown no detection of the monomer or its corresponding diamine in the water, with the MDI polymerizing to inert polyurea on the sediment. nih.gov
Following a comprehensive search for scientific literature concerning the chemical compound "this compound," it has been determined that there is no available data regarding its use in polymerization science and material applications. Searches for this specific molecule, including its reaction with polyols, its role in controlling polymer structures, its impact on cross-linking, or its use in synthesizing block copolymers, bio-based polyurethanes, and polyureas, have yielded no results.
While information exists for structurally related but distinct isomers like 3-(o-Isocyanatobenzyl)-o-tolyl isocyanate and 3-(p-isocyanatobenzyl)-o-tolyl isocyanate, these records lack the specific polymerization data required to fulfill the requested article outline. epa.govchemsrc.com The vast body of literature on common industrial isocyanates such as Toluene (B28343) diisocyanate (TDI) and Methylene (B1212753) diphenyl diisocyanate (MDI) is not applicable to this uniquely specified compound. basf.combasf.us
Due to the absence of published research and data for "this compound," it is not possible to generate a scientifically accurate and thorough article that adheres to the provided, detailed outline. The foundational information required for all specified sections and subsections does not appear to be available in the public scientific domain.
Polymerization Science and Material Applications Derived from 3 O Isocyanatobenzyl P Tolyl Isocyanate
Polyurea Synthesis and Properties
Formation of Polyureas with Polyamines
The synthesis of polyurea is fundamentally based on the rapid step-growth polymerization reaction between a diisocyanate and a polyamine. google.com This reaction is highly exothermic and proceeds quickly without the need for a catalyst, due to the high nucleophilicity of the amine groups attacking the electrophilic carbon of the isocyanate groups. mdpi.com A mixture of polyamines, often including a long-chain polyetheramine (the soft segment) and a short-chain aromatic diamine extender (the hard segment), is typically used to achieve desired properties. google.com The reaction with a diisocyanate like 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate would lead to the formation of urea (B33335) linkages, creating a segmented block copolymer structure. The distinct reactivity of the ortho- and para-positioned isocyanate groups, influenced by steric hindrance and electronic effects, would be a critical factor in the polymerization kinetics and the resulting polymer architecture.
Isocyanate-Free Polyurea Synthesis Mechanisms
This topic presents a contradiction, as it requests an isocyanate-free mechanism for a compound that is, by definition, an isocyanate. Isocyanate-free routes to polyureas are an active area of research aimed at mitigating the health and safety concerns associated with isocyanate compounds. These methods typically involve alternative chemistries, such as the melt polycondensation of urea with diamines or reactions involving dialkyl dicarbamates, thereby avoiding the use of isocyanates altogether. Consequently, this compound would not be utilized in an isocyanate-free synthesis pathway.
Membrane Formation Mechanisms for Polyurea Microcapsules
Polyurea microcapsules are commonly formed via interfacial polymerization. nih.govharvard.edu In a typical oil-in-water emulsion, the diisocyanate is dissolved in the oil phase, which is then dispersed as droplets in an aqueous phase containing a polyamine. mdpi.com The polymerization reaction occurs instantaneously at the oil-water interface, forming a solid polyurea shell around the oil core. harvard.edu The final shell thickness and morphology can be controlled by factors such as monomer concentration and agitation rate. harvard.eduresearchgate.net Using this compound as the isocyanate monomer would lead to the formation of a polyurea membrane at the interface. The differential reactivity of its two isocyanate groups could potentially be exploited to control the cross-linking density and permeability of the resulting capsule wall.
Advanced Materials and Polymer Networks
Development of Covalent Adaptable Networks (CANs)
Covalent Adaptable Networks (CANs) are a class of cross-linked polymers that, unlike traditional thermosets, contain dynamic covalent bonds. These bonds can undergo reversible breaking and reformation in response to a stimulus like heat or light, allowing the material to be reprocessed, repaired, or recycled. While chemistries like transesterification or disulfide metathesis are common for creating CANs, the urethane (B1682113) or urea linkage itself is generally not considered dynamically reversible under typical processing conditions. To incorporate a diisocyanate into a CAN, it would typically be reacted with a co-monomer that possesses a dynamic covalent bond functionality. There is no available research describing the integration of this compound into a CAN architecture.
Utilization in Supramolecular Extenders for Polyurethane Elastomers
Supramolecular chemistry in polyurethanes often involves the use of chain extenders that introduce non-covalent interactions, such as multiple hydrogen bonds or metal-ligand coordination. These interactions can create highly organized hard segments that act as reversible cross-links, imparting self-healing or shape-memory properties. While a diisocyanate is a fundamental component of the polyurethane hard segment, the "supramolecular" aspect is typically engineered into the chain extender (a diol or diamine). The role of the diisocyanate is to react with these extenders to form the hard segment. The specific structure of this compound would influence the spatial arrangement and hydrogen-bonding potential of the resulting urethane or urea groups, but its direct function as a "supramolecular extender" is not a defined role.
Modification of Epoxy Resins and Other Polymer Systems
The modification of existing polymer systems, particularly epoxy resins, with isocyanates is a significant area of research aimed at enhancing material properties. The introduction of a diisocyanate such as this compound into an epoxy resin formulation can lead to substantial improvements in toughness, thermal stability, and adhesion. The fundamental reaction involves the isocyanate groups (-NCO) and the hydroxyl or epoxy groups of the resin.
The reaction between an isocyanate and an epoxy group, often catalyzed, results in the formation of a five-membered oxazolidone ring structure within the polymer backbone. google.comgoogle.com This incorporation creates a polyoxazolidone-containing epoxy resin. google.comgoogle.com The formation of these heterocyclic rings increases the cross-linking density and introduces a rigid structure that can significantly raise the glass transition temperature (Tg) and improve the chemical resistance of the cured material. google.com Research on various isocyanate-modified epoxies has shown that this modification is an effective strategy for toughening inherently brittle epoxy networks. For instance, the addition of an isocyanate-terminated polybutadiene (B167195) to an epoxy resin matrix has been shown to improve toughness by around 140% without a significant loss in modulus or stiffness. researchgate.net
Furthermore, the isocyanate groups can react with hydroxyl groups present in the epoxy resin system (or from the ring-opening of the epoxide) to form urethane linkages. researchgate.net This dual reactivity allows for the creation of complex hybrid networks. Depending on the reaction conditions and the ratio of reactants, isocyanate groups can also undergo a trimerization reaction to form highly stable isocyanurate rings, which further increases the cross-linking density and thermal stability of the final material. google.comgoogle.com The use of a diisocyanate to modify a multi-functional epoxy resin is crucial for incorporating a high number of oxazolidone rings into the polymer backbone, which enhances the resin's softening point and toughness. google.com
The impact of such modifications is summarized in the table below, based on findings from various isocyanate-epoxy systems.
| Property Enhanced | Modification Mechanism | Typical Result | Source |
| Toughness | Introduction of rubbery domains; formation of block copolymers. | Significant improvement in impact resistance and fracture toughness. | researchgate.netresearchgate.netmdpi.com |
| Glass Transition Temp (Tg) | Formation of rigid oxazolidone/isocyanurate rings; increased cross-link density. | Increase in Tg, leading to better high-temperature performance. | google.comresearchgate.net |
| Adhesion | Reaction of polar isocyanate groups with substrate functional groups. | Improved adhesion to various substrates. | mdpi.com |
| Chemical Resistance | Creation of a more densely cross-linked and stable polymer network. | Enhanced resistance to chemicals. | google.com |
Functional Applications in Materials Science (Research Focus)
The unique structure of this compound, featuring two aromatic isocyanate groups with potentially different reactivities, makes it a candidate for various functional applications in materials science. Its ability to act as a potent cross-linker and adhesion promoter is central to its utility.
In the realm of coatings and adhesives, isocyanates are fundamental components for formulating high-performance polyurethane (PU) systems. shhansi.com Polyurethane adhesives are known for their excellent shear strength, impact resistance, and flexibility, making them suitable for demanding structural bonding applications. shhansi.com The high reactivity and polarity of the isocyanate groups enable strong chemical bonding with substrates that contain active hydrogen atoms, such as wood, textiles, and ceramics, as well as good adhesion to non-porous surfaces like metals and glass. shhansi.com
The compound this compound can serve as a monomer or a prepolymer building block. When reacted with polyols (diols, triols), it forms a cross-linked polyurethane network that is the basis of many modern adhesives and coatings. researchgate.net The aromatic nature of this specific diisocyanate would contribute to the rigidity and thermal stability of the resulting polymer.
Modification of other adhesive systems with isocyanates is also a common strategy to boost performance. For example, incorporating polymeric 4,4′-methylene diphenyl diisocyanate (pMDI) into urea-formaldehyde (UF) or phenol-formaldehyde (PF) resins has been shown to significantly improve the water resistance and mechanical properties of wood composites. mdpi.commdpi.com The isocyanate groups can react with hydroxyl groups in the wood, creating covalent bonds between the adhesive and the substrate, leading to superior adhesion. mdpi.com
The table below details the observed effects of incorporating an isocyanate (MDI) into a traditional wood adhesive resin system.
| Property | UF/MDI Ratio (85/15) | UF/MDI Ratio (55/45) | Control (UF only) | Source |
| Viscosity (mPa·s) | 289 | 435 | 245 | mdpi.com |
| Solids Content (%) | 59.8 | 77.2 | 55.4 | mdpi.com |
| Modulus of Rupture (MPa) | 16.1 | 16.4 | 14.9 | mdpi.com |
| Water Absorption (24h, %) | 59.8 | 51.5 | 69.1 | mdpi.com |
Polyurethane foams are ubiquitous materials used in applications ranging from insulation and packaging to furniture. iastate.edu The production of these foams relies on the reaction between a polyol and a multi-functional isocyanate. google.com This reaction forms the urethane linkages of the polymer matrix. google.com Simultaneously, a blowing agent, which is often water, reacts with the isocyanate to produce carbon dioxide gas and urea linkages. google.commdpi.com This process expands the polymer matrix, creating the cellular structure of the foam. google.com
The properties of the final foam—whether it is rigid, flexible, dense, or light—are determined by the specific structures and functionalities of the isocyanate and polyol precursors. iastate.edu Diisocyanates like this compound, with their rigid aromatic structure, are particularly suited for the production of rigid foams. These foams are valued for their excellent thermal insulation, structural integrity, and sound absorption properties. mdpi.com Isocyanate-based polyimide foams (RPIF), for instance, are noted for their potential as building insulation materials. mdpi.com The choice of isocyanate is a critical factor in determining the foam's properties. iastate.edu
A typical polyurethane foam formulation includes several key components, as outlined in the table below.
| Component | Function | Example Compound(s) | Source |
| Isocyanate | Forms the hard segments of the polymer matrix via reaction with polyol. | Toluene (B28343) diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI) | google.combasf.us |
| Polyol | Forms the soft segments of the polymer matrix; provides flexibility. | Polyether polyols, Polyester polyols | basf.usgoogle.com |
| Blowing Agent | Creates the cellular foam structure through gas generation. | Water, Hydrohaloolefins | google.comgoogle.com |
| Catalyst | Controls the rate of the polymerization (gelling) and blowing reactions. | Amine catalysts, Tin catalysts | google.com |
| Surfactant | Stabilizes the foam cells during formation, preventing collapse. | Silicone-based surfactants | google.com |
The field of smart materials and functional textiles represents an emerging area where advanced polymers can impart novel properties to everyday objects. Isocyanates are valuable in this field due to their high reactivity, which allows them to be used in post-polymerization modification schemes to attach functional molecules to polymer backbones. researchgate.net This approach enables the creation of materials that can respond to external stimuli such as light, temperature, or pH. researchgate.net
Given its bifunctional nature, this compound could be a key component in synthesizing polymers for these applications. For example, one isocyanate group could be used to form a prepolymer, while the second remains available for subsequent reactions, such as grafting the polymer onto a textile surface or linking it to a functional molecule. This method is compatible with various polymer types and can be achieved under mild conditions. researchgate.net
Structure Reactivity Relationships and Computational Studies
Influence of Molecular Structure on Isocyanate Reactivity
The unique arrangement of isocyanate groups in 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate, where one is directly attached to the tolyl aromatic ring and the other is linked via a methylene (B1212753) bridge to a second phenyl ring, results in significant differences in their chemical behavior.
Isocyanates are broadly classified as either aromatic or aliphatic, a distinction that profoundly impacts their reactivity. pcimag.com Aromatic isocyanates, where the isocyanate (-NCO) group is directly bonded to an aromatic ring, are characterized by significantly higher reactivity compared to their aliphatic counterparts. pcimag.comgas-sensing.comnih.gov This enhanced reactivity is attributed to the electronic structure of the aromatic ring. The electron-withdrawing nature of the ring, through resonance, increases the electrophilicity of the carbon atom in the isocyanate group, making it more susceptible to nucleophilic attack. nih.govresearchgate.net Consequently, reactions involving aromatic isocyanates, such as urethane (B1682113) formation with polyols, often proceed rapidly and may not require additional catalysts. pcimag.comgas-sensing.com
In contrast, aliphatic isocyanates, where the -NCO group is attached to a saturated carbon atom, exhibit lower reactivity. nih.govnih.gov The benzyl (B1604629) isocyanate group in this compound, while attached to a benzyl ring, is separated from the ring by a methylene (-CH2-) group. This separation means it behaves more like an aliphatic isocyanate, as the direct resonance effect from the ring is absent. Reactions involving aliphatic isocyanates typically require strong catalysts, such as dibutyltin (B87310) dilaurate, to achieve practical reaction rates. pcimag.com
| Property | Aromatic Isocyanates | Aliphatic Isocyanates |
|---|---|---|
| Reactivity with Nucleophiles | High | Low |
| Electronic Effect | Electron-withdrawing aromatic ring increases NCO carbon electrophilicity | Electron-donating alkyl chain decreases NCO carbon electrophilicity |
| Catalyst Requirement | Often not required or mild catalyst needed | Strong catalysts are typically necessary |
| UV Stability | Poor; prone to yellowing | Excellent |
| Example in Target Molecule | Isocyanate group on the p-tolyl ring | Isocyanate group on the o-isocyanatobenzyl moiety (benzylic) |
The spatial arrangement of functional groups within a molecule, known as positional isomerism, can lead to substantial differences in reactivity. A classic example is 2,4-toluene diisocyanate (TDI), which has two isocyanate groups at different positions on the toluene (B28343) ring. The para-isocyanate (p-NCO) group is known to be 5 to 10 times more reactive than the ortho-isocyanate (o-NCO) group. nih.gov This difference is primarily due to the steric hindrance imposed by the adjacent methyl group on the ortho-position, which physically obstructs the path for nucleophilic attack. nih.gov
Applying this principle to this compound, we can predict a significant disparity in the reactivity of its two -NCO groups:
The p-tolyl isocyanate group: This group is in the para position relative to the benzyl substituent. This position is sterically accessible, allowing for easier interaction with nucleophiles. Combined with its aromatic nature, this group is expected to be highly reactive.
The o-isocyanatobenzyl group: This benzylic isocyanate is in an ortho position relative to the methylene bridge connecting the two aromatic rings. This arrangement introduces steric crowding, which can hinder the approach of reactants.
Therefore, a stepwise reaction is highly probable when this compound reacts with a nucleophile, with the aromatic p-tolyl isocyanate reacting preferentially and at a much faster rate than the sterically hindered, aliphatic-like benzylic isocyanate.
| Isocyanate Group | Position | Type | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|---|
| On tolyl ring | Para | Aromatic | Low | High |
| On benzyl group | Ortho (relative to bridge) | Benzylic (Aliphatic-like) | High | Low |
The kinetics of isocyanate reactions are governed by a combination of steric and electronic factors.
Electronic Effects: The rate of reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they increase the positive charge on the isocyanate carbon atom. nih.govnasa.gov Conversely, electron-donating groups reduce the reaction rate. nih.gov In this compound, the methyl group on the tolyl ring is weakly electron-donating, which would slightly decrease the reactivity of the aromatic isocyanate. However, this effect is generally overshadowed by the powerful electron-withdrawing resonance effect of the aromatic system itself.
Steric Hindrance: As previously discussed, the bulkiness of groups adjacent to the isocyanate functionality can significantly impede the reaction rate. nih.gov The reaction rate for various common isocyanates follows the order TDI > MDI > HDI > HMDI > IPDI, a sequence that reflects a complex interplay of both electronic and steric influences. mdpi.com For this compound, the large benzyl substituent creates considerable steric hindrance around the benzylic isocyanate group, drastically reducing its accessibility and reactivity compared to the more exposed aromatic isocyanate.
Quantum Chemical Calculations and Modeling
To gain a more profound understanding of the reaction dynamics of complex molecules like this compound, researchers employ sophisticated computational methods. These theoretical studies provide insights into reaction mechanisms, transition state energies, and kinetic parameters that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of isocyanate reactions. chemrxiv.org Quantum-chemical calculations, often using functionals like B3LYP with extensive basis sets such as 6-311++G(df,p), have been successfully applied to model the reaction between isocyanates and alcohols. nethouse.ruresearchgate.net
These studies reveal that such reactions are not simple one-step additions. Instead, they often proceed through the formation of pre- and post-reaction complexes, with the actual chemical transformation occurring via a concerted, asymmetric cyclic transition state. researchgate.net In this transition state, the formation of the new N-H bond can outpace the formation of the new C-O bond. nethouse.ru DFT studies on p-tolyl isocyanate, used as a model for larger aromatic diisocyanates, have helped to rationalize site-selective reactivity trends by analyzing the dominating electronic effects of the various substituents on the aromatic ring. researchgate.net Such computational analyses can elucidate the preferred reaction pathways and explain the differential reactivity observed experimentally.
A central goal of computational chemistry in reaction kinetics is to map the potential energy surface (PES) that governs a chemical transformation. researchgate.net This involves locating the stable structures of reactants and products (energy minima) and, crucially, identifying the transition state (a first-order saddle point on the PES) that connects them. The energy difference between the reactants and the transition state determines the activation energy barrier, a key factor controlling the reaction rate.
Computational Prediction of Structure-Property Relationships in Diisocyanates
The performance of polyurethanes and polyureas is fundamentally linked to the molecular structure of the diisocyanate monomers used in their synthesis. Computational chemistry provides powerful tools for predicting how a specific diisocyanate's architecture, such as that of this compound, will influence the properties of the final polymer. These predictive models establish crucial structure-property relationships, guiding material design and development. mdpi.commdpi.com
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of isocyanate molecules. researchgate.networldscientific.com For an asymmetric diisocyanate like this compound, DFT calculations can determine the relative reactivity of the two separate isocyanate (-NCO) groups. Factors such as the electronic effects of the surrounding aromatic rings and steric hindrance from the benzyl bridge and tolyl group influence the activation energy of the reaction with polyols or polyamines. researchgate.netrsc.org For instance, the reactivity of aromatic isocyanates is generally higher than that of aliphatic ones, and this can be quantified computationally. royalsocietypublishing.orgresearchgate.net
Molecular dynamics (MD) simulations are used to predict the bulk properties of the resulting polymer. digitallibrarynasampe.orgnih.gov By creating atomistic models of polymer chains formed from specific diisocyanates, researchers can simulate their behavior and predict macroscopic properties. Key properties that can be correlated with the diisocyanate structure include:
Phase Segregation: The structure of the diisocyanate determines the chemistry and architecture of the hard segments in the polymer. The symmetry, rigidity, and polarity of these hard segments influence their ability to self-assemble into ordered domains, leading to microphase separation from the soft segments. mdpi.commdpi.com Diisocyanates with symmetric and rigid structures, like 4,4'-Methylene diphenyl diisocyanate (MDI), tend to promote better phase separation, leading to polymers with high tensile strength. mdpi.com
Thermal Properties: The glass transition temperature (Tg) of the polymer is strongly influenced by the diisocyanate structure. digitallibrarynasampe.orgnih.gov Higher cross-linking density and restricted chain mobility, often resulting from rigid aromatic diisocyanates, lead to a higher Tg. nih.govacs.org
Mechanical Properties: MD simulations can perform virtual tensile tests on polymer models to predict properties like Young's modulus, tensile strength, and elongation at break. These properties are directly related to the degree of hydrogen bonding between urethane or urea (B33335) groups, the extent of phase separation, and the cross-linking density of the network, all of which are dictated by the initial diisocyanate monomer. mdpi.comnih.gov
The table below illustrates the relationship between the structural features of common diisocyanates and the resulting polyurethane properties, providing a framework for predicting the behavior of polymers derived from this compound.
| Diisocyanate | Key Structural Feature | Effect on Hard Segment | Predicted Impact on Polymer Properties |
|---|---|---|---|
| MDI (4,4'-Methylene diphenyl diisocyanate) | Symmetric, rigid, aromatic | High packing efficiency, strong hydrogen bonding | Excellent phase separation, high tensile strength, high Tg |
| TDI (Toluene diisocyanate) | Asymmetric, rigid, aromatic | Less ordered packing than MDI | Good mechanical properties, often used in flexible foams |
| HDI (Hexamethylene diisocyanate) | Flexible, linear, aliphatic | Lower packing efficiency, weaker inter-chain forces | Lower Tg, high flexibility, good light stability |
| IPDI (Isophorone diisocyanate) | Asymmetric, cycloaliphatic | Bulky structure hinders packing | Good weather resistance, moderate mechanical properties |
| This compound | Asymmetric, bulky, aromatic | Irregular structure may disrupt packing and crystallinity | Likely to form amorphous hard domains, potentially leading to good flexibility and toughness |
Theoretical Approaches to Polymerization Kinetics and Chain Growth
Modeling of Polyurethane and Polyurea Formation
Theoretical modeling of polymerization kinetics is essential for understanding and controlling the formation of polyurethane and polyurea materials. These models describe the rate of reaction as a function of reactant concentration, temperature, and catalyst presence, allowing for the prediction of properties such as gel time and cure profile. researchgate.net
The reaction between an isocyanate and a hydroxyl group (for polyurethane) or an amine group (for polyurea) is complex. Kinetic analysis is often performed using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the reaction, allowing the conversion rate to be determined over time. researchgate.nettandfonline.com The data from these experiments are then fitted to various kinetic models.
Commonly used kinetic models include:
n-th Order Models: These are the simplest models, where the reaction rate is assumed to be proportional to the concentration of reactants raised to a power (the order of the reaction). While straightforward, they often fail to capture the complexity of polyurethane formation.
Autocatalytic Models: The formation of urethane groups can catalyze further urethane reactions. tandfonline.comresearchgate.net Autocatalytic models, such as the Kamal model, account for this by including a term where the reaction rate is proportional to the concentration of the product formed. researchgate.netaip.org This approach often provides a more accurate description of the cure kinetics, which typically show an initial acceleration in reaction rate. tandfonline.com
The table below summarizes key kinetic models used for polyurethane and polyurea formation.
| Kinetic Model | General Rate Equation (dα/dt) | Key Characteristics |
|---|---|---|
| n-th Order | k * (1 - α)^n | Simple model, assumes constant reactivity. 'k' is the rate constant, 'α' is the conversion, 'n' is the reaction order. |
| Kamal Model (Autocatalytic) | (k1 + k2 * α^m) * (1 - α)^n | Accounts for autocatalysis by the product. 'k1' is the non-catalytic rate constant, 'k2' is the autocatalytic rate constant, 'm' and 'n' are reaction orders. Often provides a better fit for urethane reactions. researchgate.netaip.org |
| Isoconversional (Model-Free) | k(T) * f(α) | Calculates activation energy as a function of conversion without assuming a specific reaction model. Useful for complex reactions where the mechanism changes with conversion. researchgate.net |
These kinetic models can be integrated into larger-scale process simulations. For instance, in the production of polyurethane foams, Computational Fluid Dynamics (CFD) is used to model mold filling. researchgate.netieomsociety.org These CFD simulations incorporate the kinetic models to predict the local rate of polymerization, which in turn affects the viscosity, temperature, and density of the reacting mixture. aip.orgresearchgate.net This multi-scale modeling approach connects molecular-level reaction kinetics to the macroscopic manufacturing process. chalmers.se
Simulation of Polymer Network Formation and Cross-linking Density
The macroscopic properties of thermoset polymers like polyurethanes and polyureas are determined by their three-dimensional network structure. Computational simulations are invaluable for understanding how this network forms and for predicting key structural parameters like cross-linking density. nih.gov
Classical theories such as the Flory-Stockmayer theory provide an analytical framework for predicting the onset of gelation (the gel point) based on monomer functionality and conversion. wikipedia.orgaiche.orgmdpi.com This theory establishes a critical conversion point at which an "infinite" network first appears. wikipedia.orgigem.org
More detailed insights are obtained from molecular simulation methods:
Monte Carlo (MC) Simulations: MC methods can simulate step-growth polymerization by randomly selecting reactive groups and forming bonds based on predefined probabilities. aip.orgfrontiersin.orgacs.org This approach is computationally efficient for studying the evolution of molecular weight distribution, the gel point, and the topology of the network, including the formation of cycles and elastically ineffective loops. aip.orgdtic.mil
Molecular Dynamics (MD) Simulations: MD simulations model the atomistic details of the polymerization process. digitallibrarynasampe.orgcam.ac.uktue.nl Starting from a mixture of monomers (e.g., diisocyanates and polyols), reactive force fields or iterative cross-linking algorithms are used to mimic the chemical reactions, forming a realistic, cross-linked polymer network. digitallibrarynasampe.org
From these simulations, the cross-linking density can be calculated, which is a measure of the number of effective cross-links per unit volume. nih.gov This parameter is critically important as it directly correlates with the material's mechanical and thermal properties. A higher cross-linking density generally leads to:
A higher Young's modulus and material stiffness. nih.gov
Increased glass transition temperature (Tg), as the network restricts segmental motion. nih.govacs.org
Reduced swelling in solvents. nih.gov
The following table outlines how simulation inputs relate to predicted network properties.
| Simulation Input Parameter | Simulation Method | Predicted Network Property | Impact on Macroscopic Material Property |
|---|---|---|---|
| Monomer Functionality (e.g., diol vs. triol) | Flory-Stockmayer, MC, MD | Gel Point, Cross-link Density | Higher functionality leads to a lower gel point and higher cross-link density, increasing stiffness and Tg. |
| Stoichiometric Ratio (NCO/OH) | MC, MD | Network Connectivity, Unreacted Ends | An off-stoichiometry ratio can limit the molecular weight and cross-linking, affecting mechanical strength. |
| Reaction Conversion | MC, MD | Molecular Weight Distribution, Gel Fraction | Higher conversion leads to a more complete network, maximizing mechanical properties. |
| Monomer Chain Flexibility | MD | Average Molecular Weight Between Cross-links (Mc) | More flexible monomers (like aliphatic diisocyanates) increase Mc, leading to lower modulus and Tg. |
By simulating the formation of the polymer network, researchers can establish a direct link between the chemistry of the monomers, like this compound, and the ultimate performance of the material. nih.gov
Analytical and Spectroscopic Characterization in Research
Vibrational Spectroscopy for Isocyanate Functional Groups
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the characteristic isocyanate (-N=C=O) functional groups. These methods are instrumental in both monitoring chemical transformations and elucidating detailed molecular structures.
Fourier Transform Infrared (FT-IR) Spectroscopy for Reaction Monitoring
Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the real-time, in-situ monitoring of reactions involving isocyanates. remspec.commt.com The key to its utility lies in the strong and distinct absorption band of the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which appears in a relatively clear region of the mid-infrared spectrum, typically between 2250 and 2285 cm⁻¹. remspec.comspectroscopyonline.com
The progress of a reaction, such as the formation of polyurethane from a diisocyanate and a polyol, can be quantitatively tracked by monitoring the decrease in the intensity or peak area of this characteristic isocyanate band. researchgate.netresearchgate.net As the -N=C=O groups react, this peak diminishes, while new peaks corresponding to the newly formed linkages, such as the urethane (B1682113) C=O stretch (around 1705-1744 cm⁻¹) and N-H bands (around 3326 cm⁻¹), appear and grow in intensity. spectroscopyonline.comthermofisher.com This allows researchers to determine the extent of the reaction, calculate reaction kinetics, and confirm the consumption of the isocyanate starting material. remspec.commt.com The use of fiber-optic attenuated total reflection (ATR) probes coupled with FT-IR spectrometers enables continuous monitoring of the reaction mixture without the need for sampling, providing real-time data on reaction initiation, progression, and endpoint. remspec.commt.comresearchgate.net
Table 1: Key FT-IR Vibrational Frequencies for Monitoring Isocyanate Reactions
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observation During Reaction |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2285 | Decreases |
| Urethane (R-NH-CO-O-R') | C=O Stretch | 1705 - 1744 | Increases |
| Urethane (R-NH-CO-O-R') | N-H Stretch | 3326 - 3340 | Increases |
Note: The exact wavenumbers can vary based on the molecular environment and physical state.
Raman Spectroscopy for Structural Elucidation
Raman spectroscopy is a complementary technique to FT-IR that provides valuable information for the structural elucidation of molecules like 3-(o-isocyanatobenzyl)-p-tolyl isocyanate. jchps.com While FT-IR is based on the absorption of light due to changes in dipole moment, Raman spectroscopy relies on the scattering of light from vibrating molecules, detecting changes in polarizability. jchps.com
For a diisocyanate, the symmetric and asymmetric stretches of the -N=C=O group are Raman active. researchgate.net The isocyanate peak in Raman spectra is also found around 2270 cm⁻¹, and its absence after a reaction can confirm the complete conversion of the isocyanate groups. researchgate.net Furthermore, Raman spectroscopy is particularly effective for observing non-polar bonds and symmetric vibrations. This makes it well-suited for characterizing the aromatic ring structures present in this compound. Characteristic absorptions for the C=C stretching vibrations within the tolyl and benzyl (B1604629) rings would be expected in the 1440-1620 cm⁻¹ region. researchgate.net By analyzing the full Raman spectrum, researchers can confirm the presence of both the isocyanate functionalities and the specific aromatic backbone, contributing to a complete structural picture. jchps.com
Table 2: Expected Raman Bands for this compound
| Functional Group / Moiety | Vibration Mode | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2270 |
| Aromatic Rings | C=C Stretch | 1440 - 1620 |
| Alkyl C-H | Stretch | 2850 - 3000 |
Mass Spectrometry for Isocyanate Adducts and Degradation Products
Mass spectrometry (MS) is an indispensable analytical technique for identifying and characterizing molecules based on their mass-to-charge ratio (m/z). nih.gov For isocyanates, it is particularly useful for studying their reaction products (adducts) with other molecules and for analyzing degradation products.
Tandem Mass Spectrometry (MS/MS) for Binding Site Identification
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. wikipedia.orgnih.gov In the context of isocyanates, MS/MS is crucial for identifying the specific sites where the isocyanate has bound to a larger molecule, such as a peptide or protein. nih.govacs.org
In a typical MS/MS experiment, an isocyanate-peptide adduct is first ionized (often by electrospray ionization) and the specific ion corresponding to the adduct is selected in the first mass spectrometer (MS1). nih.govacs.org This selected precursor ion is then passed into a collision cell, where it is fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed by a second mass spectrometer (MS2). wikipedia.org
The pattern of fragment ions provides a "fingerprint" that allows for the precise location of the modification. For example, studies have shown that isocyanates often react preferentially with the N-terminal amine of a peptide. nih.govacs.org The fragmentation pattern will show a series of ions where the mass of the diisocyanate is added to the N-terminal fragments, confirming the binding site. acs.org This level of detail is critical for understanding the mechanisms by which isocyanates interact with biological systems. nih.gov
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules. wikipedia.orgshimadzu.eu This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. wikipedia.orgacdlabs.com The resulting mass spectrum is a pattern of fragment ions that is characteristic of the molecule's structure.
For an aromatic isocyanate like this compound, EI-MS would likely not show a strong molecular ion peak due to the high fragmentation. researchgate.netnih.gov However, the fragmentation pattern would be highly informative. Key fragmentations would include:
Cleavage of the bond between the benzyl group and the tolyl ring.
Loss of one or both isocyanate groups (-NCO, 42 Da).
Fragmentation of the aromatic rings.
While EI-MS may not be ideal for determining the molecular weight of the intact molecule, the detailed fragmentation pattern can be invaluable for confirming the structure and can be compared against spectral libraries for identification purposes. shimadzu.euresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for analyzing large, polar, or thermally fragile molecules. nih.govyoutube.com It typically generates protonated molecules [M+H]⁺ or other adduct ions (e.g., [M+Na]⁺) with minimal fragmentation. uni-goettingen.dersc.org This makes ESI-MS an excellent method for determining the molecular weight of isocyanate adducts and derivatives. nih.gov
When analyzing this compound or its reaction products, ESI-MS would be coupled with a separation technique like liquid chromatography (LC). researchgate.netresearchgate.net The sample is dissolved in a suitable solvent and sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase and directed into the mass spectrometer. uni-goettingen.de
This technique is particularly powerful when combined with tandem mass spectrometry (LC-ESI-MS/MS). rsc.orgastm.org ESI generates the intact parent ion of an adduct, which can then be selected and fragmented in the MS/MS stage to provide structural information, as described in section 6.2.1. researchgate.net This combination allows for both the confident determination of molecular mass and the detailed structural characterization of complex isocyanate reaction products. nih.govrsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds
Due to the high reactivity of the isocyanate (-NCO) functional groups, direct analysis of diisocyanates like this compound by gas chromatography is often challenging. The isocyanate groups can react with active sites in the GC column or with trace amounts of water, leading to poor peak shape, degradation, and unreliable quantification. To overcome these issues, derivatization is a standard procedure prior to GC-MS analysis.
The primary goal of derivatization is to convert the reactive isocyanate moieties into stable, less polar, and more volatile derivatives. A common method involves reacting the diisocyanate with an alcohol, such as methanol (B129727) or 1-(2-methoxyphenyl)piperazine, to form stable urethane derivatives. These derivatives can then be readily separated and analyzed by GC-MS.
In a typical GC-MS analysis of a derivatized diisocyanate, the gas chromatograph separates the different components of the sample mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for the unequivocal identification of the original diisocyanate derivative.
For instance, the derivatization of this compound with methanol would yield a dimethyl urethane derivative. The mass spectrum of this derivative would be expected to show a molecular ion peak corresponding to the mass of the derivative, as well as characteristic fragment ions resulting from the cleavage of the molecule at specific points, such as the loss of methoxy (B1213986) or carbomethoxy groups. This allows for the confirmation of the structure of the original diisocyanate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of this compound and the polymers derived from it. Both Carbon-13 and Proton NMR provide detailed information about the molecular structure.
Carbon-13 (¹³C) NMR spectroscopy is particularly powerful for elucidating the detailed microstructure of polymers synthesized from this compound. In polyurethane synthesis, the reaction between the isocyanate groups of the diisocyanate and the hydroxyl groups of a polyol leads to the formation of urethane linkages (-NH-COO-). The carbon atom in the carbonyl group of this linkage gives a characteristic signal in the ¹³C NMR spectrum, typically in the range of 152-156 ppm.
By analyzing the chemical shifts of the carbonyl carbons and the aromatic carbons of the diisocyanate unit within the polymer chain, researchers can confirm the successful formation of the polyurethane and investigate aspects of the polymer's microstructure. For example, the presence of signals corresponding to unreacted isocyanate groups (around 125 ppm for the -N=C=O carbon) would indicate an incomplete reaction. Furthermore, subtle differences in the chemical environment along the polymer chain can lead to the splitting of signals, providing insights into the sequence distribution of monomer units in copolymers or the presence of side products.
The table below illustrates the expected ¹³C NMR chemical shift ranges for key functional groups in a polyurethane synthesized from this compound.
| Functional Group | Carbon Type | Expected Chemical Shift (ppm) |
| Urethane Linkage | Carbonyl (-NH-C OO-) | 152-156 |
| Isocyanate Group (unreacted) | Isocyanate (-N=C =O) | ~125 |
| Aromatic Rings | Aromatic Carbons | 110-140 |
| Benzyl Group | Methylene (B1212753) (-C H₂-) | 40-50 |
| Tolyl Group | Methyl (-C H₃) | ~20 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific structure of the polyol used in the polymerization.
Proton (¹H) NMR spectroscopy is an effective technique for monitoring the progress of polymerization reactions involving this compound in real-time. The reaction between the diisocyanate and a polyol to form a polyurethane can be tracked by observing the disappearance of reactant signals and the appearance of product signals in the ¹H NMR spectrum over time.
A key indicator of the reaction progress is the signal corresponding to the urethane proton (-H N-COO-), which typically appears as a broad singlet in the downfield region of the spectrum, often between 7.0 and 9.5 ppm. As the polymerization proceeds, the integral of this peak increases, providing a quantitative measure of the extent of the reaction.
Conversely, if the reaction is monitored by observing the disappearance of reactants, the signals of the hydroxyl protons of the polyol can be tracked. These signals will decrease in intensity as the polyol is consumed. Additionally, changes in the chemical shifts of the protons on the aromatic rings of the diisocyanate unit upon conversion to a urethane can also be monitored. For example, the protons on the aromatic ring adjacent to the isocyanate group will experience a change in their electronic environment, and thus a shift in their resonance frequency, as the isocyanate is converted to a urethane linkage. By integrating the relevant peaks at different time points, a kinetic profile of the polymerization can be constructed.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Polymer Research
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal properties of polymers derived from this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For polyurethanes, TGA is used to determine their thermal stability and decomposition profile. A typical TGA thermogram for a polyurethane shows a multi-step degradation process. The first stage of weight loss, often occurring between 250°C and 350°C, is typically attributed to the dissociation of the urethane linkages back into isocyanate and alcohol. Subsequent weight loss at higher temperatures corresponds to the degradation of the polyol segments and other components of the polymer backbone. The temperature at which significant weight loss begins is a key indicator of the material's thermal stability.
The table below summarizes the kind of data obtained from TGA and DSC for a hypothetical polyurethane based on this diisocyanate.
| Analytical Technique | Parameter Measured | Typical Information Gained |
| TGA | Weight Loss vs. Temperature | Onset of decomposition, thermal stability, degradation profile |
| DSC | Heat Flow vs. Temperature | Glass transition temperature (Tg), melting point (Tm) |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a vital technique for determining the molecular weight and molecular weight distribution of polymers synthesized from this compound. GPC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column packing material and therefore elute faster, while smaller molecules can penetrate the pores and have a longer retention time.
The output from a GPC analysis is a chromatogram showing the distribution of molecular sizes in the polymer sample. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene), the chromatogram can be used to calculate several important parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer molecule.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains have the same length. For polyurethanes synthesized via step-growth polymerization, the PDI is typically around 2.0, but can vary depending on the reaction conditions.
GPC is crucial for quality control and for understanding how reaction parameters (e.g., monomer ratio, temperature, catalyst) affect the final molecular weight of the polyurethane, which in turn influences its mechanical and physical properties.
Advanced Research Directions and Future Perspectives
Sustainable Diisocyanate Chemistry
The chemical industry's shift towards sustainability provides a critical context for future research involving 3-(o-Isocyanatobenzyl)-p-tolyl isocyanate. This involves both innovating its initial synthesis from renewable sources and developing circular economy models for the polyurethanes derived from it.
The vast majority of industrially produced diisocyanates, including common feedstocks for compounds like this compound, are derived from petroleum. researchgate.net However, significant research is underway to develop bio-based alternatives to reduce the environmental footprint of polyurethanes. mdpi.com These efforts primarily focus on utilizing renewable feedstocks such as vegetable oils, lignin, amino acids, and carbohydrates. researchgate.netresearchgate.net
Future research could focus on developing synthetic pathways to analogs of this compound using bio-derived starting materials. For instance, lignin, a complex polymer abundant in biomass, is a rich source of aromatic compounds that could potentially be converted into aromatic diisocyanates. mdpi.comgoogle.comchemrxiv.org Researchers have successfully synthesized novel aromatic diisocyanates from lignin-derived molecules like vanillic acid and guaiacol (B22219) through phosgene-free routes. google.comchemrxiv.org Similarly, amino acids are being explored as precursors for bio-based isocyanates, such as lysine (B10760008) diisocyanate. orgsyn.org While direct bio-based synthesis of this compound has not been reported, these established routes provide a blueprint for future innovation.
Table 1: Potential Bio-based Feedstocks and Synthesis Approaches
| Feedstock | Potential Precursors | Synthesis Route Highlights | Relevant Research |
| Lignocellulosic Biomass | Guaiacol, Vanillic Acid, Syringic Acid | Multi-step, phosgene-free synthesis to produce aromatic diisocyanates. | google.comchemrxiv.org |
| Vegetable Oils | Fatty Acids, Castor Oil | Conversion of dicarboxylic acids to diisocyanates via Curtius rearrangement. | researchgate.netresearchgate.net |
| Amino Acids | L-lysine, Phenylalanine | Conversion of amino acid esters to isocyanates using phosgene-free reagents like triphosgene (B27547). | orgsyn.org |
| Carbohydrates | Isosorbide, Furan derivatives | Synthesis of aliphatic and furan-based diisocyanates. | researchgate.netnih.gov |
A key challenge in this area is the development of efficient, non-toxic synthesis methods. The traditional use of highly toxic phosgene (B1210022) is a major drawback. researchgate.net Phosgene-free routes, such as the Curtius rearrangement of acyl azides or the use of "phosgene equivalents" like triphosgene, are critical for creating truly "green" diisocyanates. researchgate.netorgsyn.orgchemicalbook.com
Polyurethanes are notoriously difficult to recycle, with most end-of-life products ending up in landfills or incinerated. utwente.nl Establishing a circular economy for polyurethanes made from this compound is essential for sustainability. Research in this area is focused on two main strategies: chemical recycling and upcycling.
Chemical Recycling: This approach aims to break down the polymer into its constituent monomers or valuable chemical intermediates. mdpi.com Traditional methods like glycolysis and hydrolysis primarily recover the polyol component of polyurethanes. mdpi.comacs.org However, recent breakthroughs have demonstrated the potential for recovering the isocyanate component as well. A novel method using an organoboron Lewis acid catalyst can depolymerize polyurethanes back into isocyanates under mild conditions (e.g., ~80 °C), which can then be used to synthesize second-generation polymers with properties similar to the virgin material. acs.orgnih.govacs.orgresearchgate.net Another strategy involves the thermal cracking of urea (B33335) linkages, which are often formed as byproducts in polyurethane foam production, to regenerate isocyanates and amines. utwente.nl These methods offer a pathway to a closed-loop system for polyurethanes, including those synthesized from specialty diisocyanates.
Upcycling: This strategy transforms polyurethane waste into new materials with higher value. bioengineer.org For example, researchers have developed catalytic processes to convert polyurethane waste into intermediates like diamines and lactones, which are then used to synthesize high-performance polymers such as polyimides and polylactones. bioengineer.org Another approach uses a mechanism-based degradation at room temperature to break down polyurethane elastomers into products that can be repurposed as strong adhesives or photochromic coatings. nih.gov Such upcycling technologies could be applied to waste streams of polymers derived from this compound, turning waste into valuable resources. researchgate.netresearchgate.net
Precision Polymer Synthesis
The distinct structure of this compound, possessing an aromatic isocyanate and a benzylic isocyanate, offers unique opportunities for precision in polymer synthesis. The differential reactivity of these two groups can be harnessed to control the polymer's architecture with a high degree of precision.
In typical polyurethane synthesis, the reaction between diisocyanates and diols proceeds randomly, leading to a polymer with a random sequence of monomer units. However, with an asymmetric diisocyanate like this compound, it is possible to achieve sequence control. The isocyanate group directly attached to the tolyl ring (aromatic) is expected to have different reactivity compared to the isocyanate group on the benzyl (B1604629) substituent (benzylic). Generally, aromatic isocyanates are more reactive than aliphatic or benzylic ones, although this can be influenced by steric hindrance and electronic effects from other substituents on the ring. nih.govsemanticscholar.org
This reactivity difference can be exploited to create polymers with a regular, repeating structure. Research on the related asymmetric monomer p-isocyanatobenzyl isocyanate has shown that using specific catalysts, such as a distannoxane catalyst, can lead to polyurethanes with a high degree of head-to-tail (H-T) regularity (up to 93%). researchgate.net This controlled polymerization, conducted at low temperatures, allows for the selective reaction of one isocyanate group over the other, resulting in a well-ordered polymer chain. researchgate.net Applying similar controlled techniques to this compound could yield ordered polyurethanes with unique and predictable properties, a significant advancement over their random copolymer counterparts. nih.govnih.gov
The ability to control the sequence and architecture of a polymer at the molecular level directly influences its macroscopic properties. The structure of the diisocyanate used is a crucial factor in determining the final properties of a polyurethane, including its mechanical performance, thermal stability, and phase separation behavior. mdpi.comnih.govnih.gov
By using this compound, polymer chemists can precisely engineer the hard segments in segmented polyurethanes. The regular, head-to-tail arrangement achievable through controlled polymerization can lead to enhanced crystallinity and a higher melting point compared to polymers with a random structure. researchgate.net This ordered microstructure can improve thermomechanical properties and create materials with specialized functionalities. For instance, the unique arrangement of urethane (B1682113) linkages could influence hydrogen bonding networks, leading to polymers with tailored solubility, barrier properties, or surface characteristics. This precision allows for the design of polymers for specific, high-performance applications that are inaccessible with conventional, symmetric diisocyanates like MDI or TDI. mdpi.comresearchgate.net
Table 2: Comparison of Polymer Properties from Symmetric vs. Asymmetric Diisocyanates
| Property | Symmetric Diisocyanates (e.g., MDI, TDI) | Asymmetric Diisocyanate (e.g., this compound) |
| Polymer Microstructure | Random sequence of monomer units. | Potential for ordered, head-to-tail regular sequences with controlled polymerization. researchgate.net |
| Crystallinity | Generally lower unless hard segments are highly symmetric and rigid. | Potentially higher due to regular chain structure, leading to enhanced packing. researchgate.net |
| Thermal Properties | Dependent on hard segment content and phase separation. | Higher melting points and thermal stability possible in ordered structures. |
| Mechanical Properties | Wide range, but tailored properties are limited by random structure. | Potentially enhanced tensile strength and modulus due to increased crystallinity. |
| Functionality | Isotropic properties. | Anisotropic properties possible, leading to specialized functionalities. |
Interdisciplinary Research with this compound
The development of precisely structured polyurethanes from this compound paves the way for interdisciplinary research and applications in advanced materials science.
The ability to create polymers with well-defined microstructures is of great interest in the biomedical field . Polyurethanes are already used in applications like medical catheters and drug delivery systems due to their biocompatibility. ulprospector.comresearchgate.net Polymers synthesized from this compound could offer enhanced control over properties like degradation rate, drug release kinetics, and cell-surface interactions, making them candidates for advanced tissue engineering scaffolds or sophisticated drug delivery vehicles.
In the field of coatings and adhesives , the tailored microstructure could lead to materials with superior barrier properties, enhanced adhesion to specific substrates, and improved weather resistance. The controlled arrangement of polar urethane groups could be used to design surfaces with specific wettability or anti-fouling characteristics. chemicalsafetyfacts.org
Furthermore, in electronics and optics , polymers with highly ordered structures can exhibit unique properties. The regular arrangement of aromatic rings and polar groups within polyurethanes from this specialty diisocyanate might lead to materials with interesting dielectric, piezoelectric, or non-linear optical properties, opening doors for their use in sensors, actuators, or data storage applications.
Biomolecule Modification and Protein Interaction Studies (Academic Context)
The high electrophilicity of the isocyanate group makes it a prime candidate for forming covalent bonds with a variety of nucleophilic functional groups present in biomolecules, such as amines, alcohols, phenols, and thiols. nih.govwikipedia.org This reactivity is the foundation for its potential use in bioconjugation and protein interaction studies.
Research Focus:
Site-Selective Modification: The differential reactivity of the two isocyanate groups in this compound could be exploited for the site-selective modification of complex biomolecules. The less sterically hindered isocyanate on the p-tolyl ring is expected to react more readily than the one on the o-isocyanatobenzyl group. This hierarchy could be used to sequentially attach different molecules, such as a targeting ligand and a therapeutic agent, onto a single biomolecule.
Protein Structure Probes: Isocyanates have been utilized as chemical probes to investigate protein structure. nih.gov By reacting with surface-exposed nucleophilic residues like lysine, cysteine, or tyrosine, this compound can be used to map the accessible surfaces of proteins. The resulting modified protein can be analyzed to identify the points of attachment, providing insights into the protein's three-dimensional structure and folding.
Enzyme Inhibition Studies: The reaction of isocyanates with active site residues of enzymes can lead to inhibition. nih.gov For instance, serine and sulfhydryl esterases can be targeted by isocyanates. nih.gov The specific structure of this compound could be leveraged to design specific inhibitors, where the tolyl and benzyl moieties contribute to binding affinity and specificity within the enzyme's active site. Research has shown that the inhibition of cholinesterases by isocyanates can be reversible, particularly when the reaction involves a sulfhydryl group. nih.gov
Biocompatible Linkers: In the field of drug delivery and tissue engineering, this diisocyanate could serve as a linker to attach bioactive molecules to polymer scaffolds or nanoparticles. nih.gov For example, peptides containing the RGD (Arg-Gly-Asp) sequence, which promotes cell adhesion, can be tethered to materials to enhance their biocompatibility. nih.gov
Detailed Research Findings on Related Compounds:
While specific studies on this compound are not prevalent, research on similar molecules provides a strong basis for these future directions. For instance, p-tolyl isocyanate has been employed as a derivatizing agent for the analysis of polar compounds, reacting selectively with hydroxyl and sulfhydryl groups. nih.govresearchgate.net This selectivity is crucial for targeted biomolecule modification. Furthermore, isocyanate-mediated strategies have been developed for the high-throughput chemical tagging of drug-like small molecules containing various nucleophilic groups, demonstrating the versatility of this chemistry in creating biologically active probes. nih.gov
Table 1: Potential Nucleophilic Targets in Biomolecules for Isocyanate Reaction
| Nucleophilic Group | Amino Acid Residue Examples | Resulting Linkage |
| Primary Amine (-NH₂) | Lysine (ε-amino group), N-terminus | Urea |
| Thiol (-SH) | Cysteine | Thiocarbamate |
| Phenolic Hydroxyl (-OH) | Tyrosine | Carbamate (B1207046) |
| Aliphatic Hydroxyl (-OH) | Serine, Threonine | Carbamate |
Development of Responsive and Adaptive Polymer Systems
The incorporation of this compound into polymer backbones can lead to materials with responsive and adaptive properties. These "smart" polymers can change their characteristics in response to external stimuli such as temperature, light, pH, or chemical analytes.
Research Focus:
Shape Memory Polymers: The distinct isocyanate functionalities can be used to create well-defined hard and soft segments in polyurethanes. The hard segments, formed by the reaction of the diisocyanate with chain extenders, can act as physical crosslinks that determine the permanent shape of the material. The soft segments can be designed to have a transition temperature (e.g., melting temperature or glass transition temperature) that, when exceeded, allows the material to be deformed into a temporary shape. Upon cooling, the temporary shape is fixed. Reheating the material above the transition temperature triggers the recovery of its original, permanent shape. The structure of the diisocyanate has a significant impact on the phase separation and hydrogen bonding that govern this behavior. mdpi.com
Self-Healing Materials: The urea and urethane linkages formed by the isocyanate groups can be designed to be reversible. By incorporating dynamic covalent bonds or supramolecular interactions (like hydrogen bonds), polymers based on this compound could be engineered to exhibit self-healing properties. Damage to the material could be repaired by applying a stimulus, such as heat, which would promote the reformation of the broken bonds across the damaged interface. The efficiency of self-healing is influenced by the structure of the hard domains within the polyurethane. mdpi.com
Photo-Responsive Systems: The benzyl group in the diisocyanate provides a site for further functionalization. For example, a photo-responsive group like azobenzene (B91143) could be incorporated. frontiersin.org This would allow for the creation of polymers that change their shape, conformation, or properties upon exposure to light of a specific wavelength, opening up applications in areas like remote-controlled actuators and light-triggered drug release.
Detailed Research Findings on Related Compounds:
Studies on other aromatic and cycloaliphatic diisocyanates have shown that the structure of the isocyanate is a critical determinant of the final properties of the polyurethane. mdpi.com For example, polyurethanes based on the aromatic 2,4-toluene diisocyanate (TDI) exhibit different mechanical and thermal properties compared to those based on the cycloaliphatic isophorone (B1672270) diisocyanate (IPDI). mdpi.com The symmetry of the diisocyanate molecule also affects the microphase separation kinetics and thermodynamics in polyurethanes, which in turn influences their macroscopic properties. mdpi.com By carefully selecting the diisocyanate structure, researchers can tailor the stability of the hard domains to optimize properties like shape memory and self-healing. mdpi.com
Challenges and Opportunities in Isocyanate Research
While the potential applications of this compound are vast, there are significant challenges to be addressed, particularly in the areas of synthesis and catalysis. Overcoming these hurdles presents substantial opportunities for innovation.
Addressing Challenges in Phosgene-Free Synthesis Scale-Up
The conventional industrial synthesis of isocyanates involves the use of highly toxic phosgene. nwo.nlnih.gov The development of safe, efficient, and scalable phosgene-free routes is a major goal in green chemistry.
Potential Phosgene-Free Routes:
Carbamate Pyrolysis: This method involves the synthesis of a carbamate from an amine, followed by thermal decomposition to yield the isocyanate and an alcohol. nwo.nl A key challenge is the often-high temperatures required for pyrolysis, which can lead to side reactions and degradation of the product. The development of highly active and selective catalysts for the decomposition of carbamates at lower temperatures is crucial for the scalability of this process. researchgate.net
Reductive Carbonylation of Nitro-Aromatics: This route aims to produce isocyanates directly from nitro compounds and carbon monoxide. nwo.nldigitellinc.com However, this process often requires high pressures and temperatures, and the catalysts (typically based on precious metals like palladium) can be expensive and prone to deactivation, making catalyst separation and recycling a significant hurdle. nwo.nl
Urea-Based Methods: Reacting amines with urea or its derivatives can produce carbamates or directly isocyanates. nih.govbloominglobal.com A notable advantage is the use of inexpensive and safer raw materials. bloominglobal.com Recently, an industrial trial for the phosgene-free production of diphenylmethane (B89790) diisocyanate (MDI) using a urea-based method was successfully completed, highlighting the potential of this approach for large-scale production. bloominglobal.com
Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements are well-established laboratory-scale methods for synthesizing isocyanates from carboxylic acids, amides, or hydroxamic acids, respectively. mostwiedzy.plresearchgate.net The Curtius rearrangement, which proceeds via an acyl azide (B81097) intermediate, is particularly versatile. researchgate.net However, the use of potentially explosive azide reagents and the generation of stoichiometric byproducts are significant challenges for industrial scale-up. mostwiedzy.pl
Challenges in Scale-Up for Specialty Isocyanates:
For a specialty diisocyanate like this compound, the development of a phosgene-free route is complicated by its complex structure. The synthesis would likely involve multiple steps, and optimizing each step for high yield and purity on a large scale is a considerable challenge. The separation of the desired product from byproducts and unreacted starting materials can also be complex and costly.
Exploration of New Catalytic Systems for Isocyanate Reactions
Catalysts play a pivotal role in controlling the reactions of isocyanates, influencing not only the reaction rate but also the structure and properties of the resulting polymers. tandfonline.comresearchgate.net The exploration of new catalytic systems is essential for advancing the applications of diisocyanates like this compound.
Research Focus:
Organocatalysts: There is a growing interest in replacing traditional organometallic catalysts, such as those based on tin, with more environmentally friendly organocatalysts. tandfonline.com Tertiary amines (e.g., DABCO), amidines (e.g., DBU), and guanidines have shown catalytic activity for the polyurethane-forming reaction. tandfonline.com N-heterocyclic carbenes (NHCs) have also emerged as potent catalysts for isocyanate polymerization. The development of organocatalysts with activity comparable to metal-based systems, especially for less reactive isocyanates or secondary alcohols, remains an active area of research. tandfonline.com
Metal-Based Catalysts: Research into new metal-based catalysts continues to yield promising results. Organotitanium(IV) compounds have been shown to be effective catalysts for the polymerization of isocyanates with functionalized side chains. acs.org Bismuth and zinc-based catalysts are also being explored as less toxic alternatives to tin catalysts for the synthesis of isocyanates from carbamates. researchgate.net For reactions like reductive carbonylation, palladium-based catalysts are often used, and ongoing research aims to improve their stability and recyclability. nwo.nl
Catalysts for Asymmetric Reactions: The asymmetric nature of this compound presents an opportunity for the use of catalysts that can selectively promote the reaction of one isocyanate group over the other. This could be achieved through the use of chiral catalysts or by exploiting the different steric and electronic environments of the two isocyanate groups. Asymmetric catalysis could enable the synthesis of polymers with highly controlled architectures and properties. umontreal.ca
Catalysts for Cyclotrimerization: In addition to polymerization, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings. This reaction is used to produce polyisocyanurate (PIR) foams with enhanced thermal stability and flame retardancy. The development of selective catalysts for the cyclotrimerization of aromatic isocyanates is crucial for these applications. Carboxylates are commonly used as precatalysts, which in the presence of excess isocyanate, form the true catalytically active species. nih.gov
Table 2: Examples of Catalytic Systems for Isocyanate Reactions
| Catalyst Class | Specific Examples | Target Reaction |
| Organocatalysts | DABCO, DBU, Guanidines, N-Heterocyclic Carbenes | Polyurethane formation |
| Organometallic Catalysts | Dibutyltin (B87310) dilaurate (DBTDL), Organotitanium(IV) compounds | Polyurethane formation, Polymerization |
| Metal Oxide Catalysts | Zinc oxide, Bismuth(III) oxide | Carbamate decomposition to isocyanate |
| Precious Metal Catalysts | Palladium complexes | Reductive carbonylation |
| Anionic Catalysts | Potassium acetate, other carboxylates | Cyclotrimerization (Isocyanurate formation) |
Q & A
Q. What role does this compound play in synthesizing biopolymers with tunable mechanical properties?
- Methodological Answer : As a crosslinker, it enhances elastomer rigidity via aromatic stacking. Dynamic mechanical analysis (DMA) correlates isocyanate content with storage modulus (G’). Biocompatibility assays (e.g., cytotoxicity with L929 fibroblasts) validate biomedical applicability .
Data Presentation and Reproducibility Guidelines
-
Tabular Data Example :
Reaction Time (h) U:A:ISR Ratio Catalyst Efficiency (%) 12 1:0.05:0.01 78 24 1:0.12:0.03 85 34 1:0.16:0.04 89 Source: Adapted from NMR kinetic studies -
Critical Note : Ensure all synthetic procedures specify batch numbers, purity grades, and equipment calibration data to meet ICMJE standards for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
